![molecular formula C26H33N3O7S2 B2777134 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-58-5](/img/structure/B2777134.png)
6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H33N3O7S2 and its molecular weight is 563.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the field of oncology and anti-inflammatory therapies. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H33N3O7S2
- Molecular Weight : 563.68 g/mol
- Purity : Typically around 95%.
The compound features a thieno-pyridine core with various substituents that may enhance its biological properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The sulfonamide group is known for its role in enhancing drug solubility and bioavailability, which may contribute to the compound's efficacy in therapeutic applications.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, it displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate that the compound is particularly potent against lung and breast cancer cell lines .
Mechanistic Insights
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and increased late-stage apoptosis in A549 cells. This suggests that it may disrupt normal cell cycle progression, leading to enhanced cell death in malignant cells .
Case Studies
Several studies have documented the effects of similar compounds with thieno-pyridine structures:
- Study on c-Met Kinase Inhibition : A related thieno-pyridine derivative was shown to inhibit c-Met kinase effectively, a target implicated in various cancers. The compound displayed an IC50 value of 0.090 μM against c-Met, indicating strong inhibitory activity comparable to Foretinib (IC50 = 0.019 μM) .
- Combination Therapy Potential : In a recent study, combining this compound with other chemotherapeutics enhanced overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies aimed at overcoming drug resistance .
属性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-36-26(32)29-15-14-20-21(16-29)37-24(22(20)25(31)35-3)27-23(30)17-10-12-19(13-11-17)38(33,34)28(2)18-8-6-5-7-9-18/h10-13,18H,4-9,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVFTEOEINBMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。